molecular formula C22H29NO5 B14022781 tert-Butyl (R)-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate

tert-Butyl (R)-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate

Cat. No.: B14022781
M. Wt: 387.5 g/mol
InChI Key: QZMZXUJZFQUFAG-GOSISDBHSA-N
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Description

tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its complex structure, which includes a tert-butyl group, a phenyl ring, and a hydroxypropyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate . The use of 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed synthesis. tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This method is efficient and allows for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Bases: LDA, NEt3, Py, t-BuOK

    Electrophiles: RCOCl, RCHO, CH3I

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenyl)carbamate is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance in research and industry.

Properties

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl N-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenyl]carbamate

InChI

InChI=1S/C22H29NO5/c1-22(2,3)28-21(25)23-17-8-6-7-16(14-17)18(24)11-9-15-10-12-19(26-4)20(13-15)27-5/h6-8,10,12-14,18,24H,9,11H2,1-5H3,(H,23,25)/t18-/m1/s1

InChI Key

QZMZXUJZFQUFAG-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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